2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride

Description

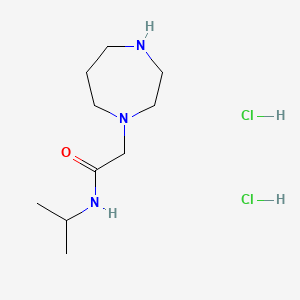

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride is a synthetic small molecule characterized by a 1,4-diazepane ring conjugated to an acetamide backbone, with an isopropyl (propan-2-yl) substituent on the nitrogen atom of the acetamide group. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications. The molecular formula of the compound is C₁₀H₂₁Cl₂N₃O (neutral base: C₁₀H₁₇N₃O; molecular weight ~227.3 g/mol + 2HCl).

Properties

Molecular Formula |

C10H23Cl2N3O |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-propan-2-ylacetamide;dihydrochloride |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-9(2)12-10(14)8-13-6-3-4-11-5-7-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H |

InChI Key |

YXMBPXKNOJMKJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CN1CCCNCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Procedure

A representative synthetic procedure, derived from available chemical supplier data and patent literature, is summarized below:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Reaction of 1,4-diazepane with isopropylamine | Formation of intermediate amine-substituted diazepane |

| 2 | Acylation with acetic anhydride or activated acetic acid derivative | Formation of the acetamide bond |

| 3 | Use of coupling agents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (HBTU) or carbodiimides | Facilitates efficient amide bond formation |

| 4 | Reaction solvents: dichloromethane, ethanol, tetrahydrofuran, or dimethylformamide | Solvent choice depends on solubility and reaction kinetics |

| 5 | Base addition: triethylamine, potassium carbonate, diisopropylethylamine, or pyridine | Neutralizes acids formed and promotes coupling |

| 6 | Temperature control: 0°C to 85°C depending on step | Optimizes reaction rate and selectivity |

| 7 | Reaction time: 0.5 to 18 hours | Ensures completion of coupling |

| 8 | Purification by recrystallization or chromatography | Isolates pure compound |

| 9 | Conversion to dihydrochloride salt by treatment with HCl | Enhances stability and solubility |

This synthetic strategy is consistent with amide bond formation protocols in heterocyclic chemistry and is supported by patent disclosures describing similar compounds.

Mechanistic Insights

The key step involves nucleophilic attack by the 1,4-diazepane nitrogen on an activated acetic acid derivative (e.g., acetic anhydride or an activated ester), forming the amide bond. Coupling agents such as HBTU activate the carboxyl group, increasing electrophilicity and reaction efficiency. The base scavenges the acid by-products and maintains a favorable pH. Temperature and solvent choice affect reaction kinetics and product purity.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 1,4-diazepane, isopropylamine, acetic anhydride or derivatives | Commercially available or synthesized intermediates |

| Coupling agents | HBTU, carbodiimides | Enhances amide bond formation |

| Solvents | Dichloromethane, ethanol, tetrahydrofuran, dimethylformamide | Selected based on solubility and reaction profile |

| Base | Triethylamine, potassium carbonate, diisopropylethylamine, pyridine | Neutralizes acid, promotes coupling |

| Temperature | 0°C to 85°C | Lower temperatures favor selectivity; higher speeds reaction |

| Reaction time | 0.5 to 18 hours | Depends on reagent reactivity and solvent |

| Purification | Recrystallization, flash chromatography | Ensures product purity |

| Final salt formation | Treatment with HCl to form dihydrochloride salt | Improves stability and handling |

Chemical Reactions Analysis

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the diazepane ring or acetamide group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as neurological disorders and infections.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The diazepane ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various physiological effects, such as sedation or anxiolysis. Additionally, the acetamide group may contribute to the compound’s overall pharmacological profile by enhancing its binding affinity to target receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Analogs: TRPA1 Antagonists

Compounds like HC-030031 and CHEM-5861528 () share structural similarities with the target molecule, particularly the acetamide core. However, these TRPA1 antagonists feature a dimethyl-tetrahydropurin-7-yl group instead of a diazepane ring. Key differences include:

| Property | Target Compound | HC-030031 / CHEM-5861528 |

|---|---|---|

| Core Structure | 1,4-Diazepane | 1,3-Dimethyl-2,6-dioxo-tetrahydropurin |

| Substituents | Isopropyl (N-position) | Aryl (4-isopropyl or 4-butan-2-yl phenyl) |

| Bioactivity | Undocumented in evidence | TRPA1 inhibition (IC₅₀: 4–10 μM) |

| Therapeutic Use | Not specified | Asthma models (anti-inflammatory) |

The dihydrochloride salt in the target compound likely improves solubility compared to the neutral forms of HC-030031 and CHEM-5861528, which could enhance bioavailability in preclinical studies .

Agrochemical Analogs: Chloroacetamide Herbicides

Chloroacetamide derivatives like alachlor and pretilachlor () share the acetamide backbone but differ critically in functional groups:

| Property | Target Compound | Alachlor / Pretilachlor |

|---|---|---|

| Key Substituents | 1,4-Diazepane, isopropyl | Chloro, methoxymethyl, diethylphenyl |

| Application | Pharmaceutical (inferred) | Herbicide (crop protection) |

| Toxicity Profile | Not reported | Environmental persistence concerns |

The absence of a chloro group and the presence of a diazepane ring in the target compound suggest divergent mechanisms of action, likely targeting biological pathways rather than plant lipid biosynthesis .

Structural Analogs: Diazepane-Containing Compounds

N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide () and ClH N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride () provide insights into the role of salt forms and heterocycles:

| Property | Target Compound | N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide | ClH N-[3-(5-F-pyridin-2-yl)azetidin-3-yl]acetamide |

|---|---|---|---|

| Salt Form | Dihydrochloride | Neutral | Dihydrochloride |

| Heterocycle | 1,4-Diazepane | 1,4-Diazepane | Azetidine + fluoropyridine |

| Molecular Weight | ~299.8 g/mol (with HCl) | 199.25 g/mol | 282.15 g/mol |

The dihydrochloride salt in the target compound and ClH N-[3-(5-F-pyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride may share enhanced crystallinity and solubility compared to neutral analogs, which is advantageous for drug formulation.

Research Findings and Implications

- Structural Flexibility : The 1,4-diazepane ring in the target compound offers conformational flexibility, which may improve binding to dynamic protein pockets compared to rigid analogs like HC-030031 .

- Salt Form Advantages : The dihydrochloride form likely mitigates common challenges with amine-containing compounds, such as poor solubility and hygroscopicity, which are critical for in vivo efficacy .

- Heterocycle Impact : Replacing the purine or pyridine moieties in analogs with a diazepane ring could reduce off-target effects or toxicity, though this requires experimental validation.

Biological Activity

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride, commonly referred to as a derivative of diazepan, is a compound of interest in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its role as a potential drug candidate.

- IUPAC Name : 2-(1,4-diazepan-1-yl)acetamide dihydrochloride

- Molecular Formula : C10H21N3O·2ClH

- Molecular Weight : 199.298 g/mol

- CAS Number : 1171720-80-1

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds similar to diazepan derivatives often exhibit anxiolytic and sedative effects by modulating the GABAergic system, specifically enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anxiolytic Effects : A study conducted on rodents demonstrated that administration of the compound significantly reduced anxiety-like behaviors in elevated plus maze tests. This suggests a potential for use in anxiety disorders.

- Sedative Properties : In a controlled experiment, the compound was shown to induce sedation comparable to traditional benzodiazepines but with a potentially improved safety profile. The sedative effects were assessed using locomotor activity tests.

- Anticonvulsant Activity : The anticonvulsant efficacy was evaluated using the maximal electroshock seizure model, where the compound displayed significant protective effects against induced seizures, indicating its potential utility in epilepsy management.

- Neuroprotection : A recent study indicated that the compound might exert neuroprotective effects in models of oxidative stress, suggesting a role in preventing neuronal damage associated with neurodegenerative diseases.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to assess the safety profile of this compound. Preliminary toxicity studies indicate low acute toxicity; however, detailed chronic toxicity assessments are necessary to fully understand its safety for human use.

Table 2: Toxicity Data Overview

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives (e.g., 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide) are synthesized by reacting amine derivatives with chloroacetyl chloride in the presence of a base like K₂CO₃ in DMF, followed by purification via recrystallization or column chromatography . For the dihydrochloride salt, the free base is treated with HCl gas or aqueous HCl.

- Critical Parameters : Reaction temperature (room temperature to 80°C), stoichiometry of reagents, and solvent choice (polar aprotic solvents like DMF enhance reactivity).

Q. How can solubility and stability of the dihydrochloride salt be optimized for in vitro assays?

- Approach : Solubility tests in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO for stock solutions) are essential. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitored by HPLC . Hygroscopicity, common in dihydrochloride salts, requires anhydrous storage conditions (desiccators, inert gas) .

Q. What spectroscopic techniques are used to confirm the compound’s structural integrity?

- Techniques :

- ¹H/¹³C NMR : To verify proton environments (e.g., diazepane ring protons at δ 2.5–3.5 ppm) and carbonyl resonance (~170 ppm) .

- Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺ or [M+2H]²⁺ clusters).

- X-ray crystallography : For absolute configuration determination, as seen in structurally related acetamides .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against target enzymes?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to assess binding affinity to receptors like GPCRs or kinases. The diazepane moiety may interact with hydrophobic pockets, while the acetamide group forms hydrogen bonds . Validation requires correlation with in vitro IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Analysis : Discrepancies may arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Standardized protocols (e.g., NIH/EPA guidelines) and orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) are recommended. Cross-referencing with structurally similar compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) can identify pharmacophore requirements .

Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?

- Experimental Design : Compare solubility, logP, and plasma protein binding via:

- Solubility : Shake-flask method in biorelevant media (FaSSIF/FeSSIF).

- Permeability : Caco-2 cell monolayer assays.

- In vivo PK : Rodent studies measuring AUC and bioavailability. The hydrochloride groups enhance aqueous solubility but may reduce membrane permeability .

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Guidelines : Based on SDS data for analogous 1,4-diazepane dihydrochlorides:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.